2-(Piperidin-2-yl)cyclohexan-1-ol
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Overview
Description
2-(Piperidin-2-yl)cyclohexan-1-ol is a cyclic alcohol that features both a piperidine ring and a cyclohexane ring. This compound is a white crystalline solid with a melting point of 105-107 °C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)cyclohexan-1-ol typically involves the hydrogenation of pyridine derivatives using nanocatalysts based on cobalt, ruthenium, or nickel . This method provides a regioselective and mild approach for preparing six-membered N- and O-heterocycles with an aromatic substituent and an off-cycle double bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydrogenation processes using suitable catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group into a ketone or aldehyde.
Reduction: Reduction reactions can further modify the compound by reducing double bonds or other functional groups.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(Piperidin-2-yl)cyclohexan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Piperidin-2-yl)cyclohexan-1-ol include other piperidine derivatives, such as:
- 2-(2-Piperidinyl)cyclohexanol
- N-(Piperidine-4-yl)benzamide
- Spiropiperidines
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of a piperidine ring and a cyclohexane ring, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
2-piperidin-2-ylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h9-13H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZIEQILKFBUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2CCCCN2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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